molecular formula C5H3Cl2NO2S B067959 Methyl 4,5-dichloroisothiazole-3-carboxylate CAS No. 166668-76-4

Methyl 4,5-dichloroisothiazole-3-carboxylate

Cat. No.: B067959
CAS No.: 166668-76-4
M. Wt: 212.05 g/mol
InChI Key: CICHVVTYUVANBB-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloroisothiazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H3Cl2NO2S. It is a derivative of isothiazole, characterized by the presence of chlorine atoms at positions 4 and 5, and a carboxylate ester group at position 3. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dichloroisothiazole-3-carboxylate can be synthesized from 4,5-dichloroisothiazole-3-carboxylic acid and (trimethylsilyl)diazomethane . The reaction involves the esterification of the carboxylic acid group with (trimethylsilyl)diazomethane under mild conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Reduction: Lithium borohydride (LiBH4) in tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Substitution: Various substituted isothiazole derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4,5-dichloroisothiazole-3-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt the metabolic pathways of fungi, leading to their inhibition or death .

Comparison with Similar Compounds

Methyl 4,5-dichloroisothiazole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

IUPAC Name

methyl 4,5-dichloro-1,2-thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)11-8-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICHVVTYUVANBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361341
Record name methyl 4,5-dichloroisothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166668-76-4
Record name methyl 4,5-dichloroisothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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